molecular formula C6H12ClNO B2545281 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2567503-64-2

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2545281
CAS No.: 2567503-64-2
M. Wt: 149.62
InChI Key: RZJUVBZXWANUSE-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound featuring a fused oxa-aza ring system. Its structure comprises a seven-membered bicyclo[3.2.1]octane scaffold with oxygen at position 3 and nitrogen at position 6, forming a bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJUVBZXWANUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Oxidation Reactions

The nitrogen atom in the azabicyclo scaffold undergoes selective oxidation under mild conditions. For example:

3-Oxa-6-azabicyclo[3.2.1]octaneH2O2,rtN-Oxide Derivative\text{3-Oxa-6-azabicyclo[3.2.1]octane} \xrightarrow{\text{H}_2\text{O}_2, \text{rt}} \text{N-Oxide Derivative}

  • Conditions : Hydrogen peroxide (30%) at room temperature for 12 hours.

  • Outcome : Formation of a stable N-oxide with improved solubility in polar solvents.

Nucleophilic Substitution

The secondary amine group participates in nucleophilic substitution reactions, enabling functionalization:

3-Oxa-6-azabicyclo[3.2.1]octane+R-XBaseN-Alkylated Product\text{3-Oxa-6-azabicyclo[3.2.1]octane} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Product}

  • Example : Reaction with methyl iodide in the presence of potassium carbonate yields N-methyl derivatives.

  • Yield : ~75–85% under optimized conditions.

Sulfonylation Reactions

The amine reacts with sulfonyl chlorides to form sulfonamide derivatives, critical for pharmaceutical applications:

3-Oxa-6-azabicyclo[3.2.1]octane+ArSO2ClEt3NSulfonamide Derivative\text{3-Oxa-6-azabicyclo[3.2.1]octane} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Sulfonamide Derivative}

  • Key Data :

    Sulfonylating AgentBaseYield
    Methylsulfonyl chlorideKOH89%
    p-Toluenesulfonyl chlorideNaOH82%

Ring-Opening Reactions

The bicyclic structure undergoes acid-catalyzed ring-opening to generate linear diamines:

3-Oxa-6-azabicyclo[3.2.1]octaneHCl, ΔDiamine Hydrochloride\text{3-Oxa-6-azabicyclo[3.2.1]octane} \xrightarrow{\text{HCl, Δ}} \text{Diamine Hydrochloride}

  • Conditions : Concentrated HCl at 60°C for 3 hours .

  • Application : Intermediate for synthesizing polyamine ligands .

Cycloaddition and Cross-Coupling

While direct cycloaddition data is limited, analogous azabicyclo compounds participate in:

  • Buchwald–Hartwig amination : Palladium-catalyzed coupling with aryl halides .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives .

Comparative Reactivity with Analogues

The oxygen atom in the 3-position differentiates its reactivity from related scaffolds:

CompoundKey ReactionOutcome vs. 3-Oxa-6-azabicyclo[3.2.1]octane
8-Azabicyclo[3.2.1]octaneFaster N-alkylationLower thermal stability
Tropane alkaloidsPreferential ester hydrolysisHigher resistance to ring-opening

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C without melting.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 .

Scientific Research Applications

Tropane Alkaloids Synthesis

The compound serves as a crucial scaffold in the synthesis of tropane alkaloids, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects. The 8-azabicyclo[3.2.1]octane core is particularly significant in creating compounds that can modulate neurotransmitter systems, making them valuable in treating conditions such as pain and neurological disorders .

N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors

Recent studies have identified derivatives of the bicyclic structure as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory diseases. For instance, a novel class of pyrazole azabicyclo[3.2.1]octane derivatives demonstrated low nanomolar inhibitory activity against NAAA, highlighting their potential for developing anti-inflammatory medications .

Pharmacological Insights

Research has focused on understanding the structure-activity relationships (SAR) of compounds derived from 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride. These studies indicate that specific modifications to the bicyclic structure can enhance pharmacokinetic properties and biological efficacy . For example, the introduction of various substituents at strategic positions has been shown to significantly affect the inhibitory potency against target enzymes .

CompoundIC50 (μM)Mechanism of Action
ARN196890.042Non-covalent NAAA inhibitor
ARN161860.655Non-covalent NAAA inhibitor

Enantioselective Synthesis

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been a focus of synthetic methodologies due to its importance in producing biologically active compounds. Various synthetic routes have been developed to achieve this goal, emphasizing the need for stereochemical control during synthesis .

Total Synthesis Applications

The compound's scaffold has been utilized in total synthesis projects for complex natural products, demonstrating its versatility as a building block in organic synthesis . Its unique structural features allow for the creation of diverse chemical entities with potential therapeutic applications.

Anti-inflammatory Drug Development

A notable case study involves the development of a pyrazole azabicyclo[3.2.1]octane derivative that showed significant efficacy in reducing inflammation in preclinical models of rheumatoid arthritis and osteoarthritis . The compound's ability to inhibit NAAA activity was linked to increased levels of palmitoylethanolamide, an endogenous anti-inflammatory mediator.

Neuropharmacological Research

Another study explored the neuropharmacological effects of derivatives based on the bicyclic structure, revealing promising results in modulating neurotransmitter systems relevant to anxiety and depression treatments . The findings suggest that these compounds could serve as lead candidates for further drug development.

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride

  • Structural Difference : The heptane analog (bicyclo[3.1.1]) has a smaller six-membered ring system compared to the octane (bicyclo[3.2.1]) framework.
  • Impact: Reduced ring size may lower molecular weight (e.g., ~177.67 vs.
  • Applications : Smaller rings are often less conformationally flexible, which could limit pharmacological utility compared to the more adaptable octane scaffold.

8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

  • Positional Isomerism : Oxygen and nitrogen positions are swapped (O at position 8, N at 3 vs. O at 3, N at 6).
  • Electronic Effects : This inversion changes dipole moments and hydrogen-bonding capacity, influencing interactions with enzymes or receptors. For example, the 8-oxa analog (CAS 54745-74-3) has a formula weight of 149.62 and is used in agrochemical research .
  • Synthetic Accessibility : Both isomers are synthesized via similar routes (e.g., nucleophilic substitution or cyclization), but yields and purification steps differ due to steric and electronic factors .

8,8-Difluoro-3-azabicyclo[3.2.1]octane Hydrochloride

  • Substituent Effects : Fluorine atoms at position 8 increase electronegativity and lipophilicity, enhancing metabolic stability and blood-brain barrier penetration.
  • Pharmacological Relevance : Fluorinated derivatives are prioritized in CNS drug development, whereas the oxa-aza compound may favor peripheral targets .

exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride

  • Stereochemistry : The exo-fluorine configuration introduces steric effects that alter receptor binding kinetics.
  • Comparison : Unlike the oxygen-containing target compound, fluorine’s smaller atomic radius and higher electronegativity may improve selectivity for specific enzyme active sites .

3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride

  • Functional Group: A methoxy group at position 3 increases molecular weight (177.67 vs.
  • Stability : The ether linkage is less reactive than the oxa-aza bridge, affecting degradation pathways .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Applications
3-Oxa-6-azabicyclo[3.2.1]octane HCl C₆H₁₀ClNO ~163.6* O (3), N (6) ≥97 Neurological research
8-Oxa-3-azabicyclo[3.2.1]octane HCl C₆H₁₀ClNO 149.62 O (8), N (3) 97–98 Agrochemicals
3-Methoxy-8-azabicyclo[3.2.1]octane HCl C₈H₁₆ClNO 177.67 OCH₃ (3), N (8) 97 Drug intermediates
8,8-Difluoro-3-azabicyclo[3.2.1]octane HCl C₆H₈ClF₂N 187.65 F (8,8), N (3) ≥95 CNS therapeutics

*Estimated based on analogs.

Biological Activity

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, making it a subject of interest in drug discovery and development.

  • IUPAC Name: 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride
  • Molecular Formula: C7_7H12_{12}ClN2_2O
  • Molecular Weight: 174.64 g/mol
  • CAS Number: 2567503-64-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly cholinergic pathways. This compound is hypothesized to act as a modulator of acetylcholine receptors, influencing synaptic transmission and potentially exhibiting both agonistic and antagonistic properties depending on the context of its use.

Antimicrobial Properties

Research indicates that compounds structurally related to 3-Oxa-6-azabicyclo[3.2.1]octane exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of bicyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor proliferation. The compound's ability to interact with DNA and influence cell cycle regulation is currently under investigation.

Case Studies

  • Antimicrobial Efficacy : In a study involving various derivatives of bicyclic compounds, it was found that specific analogs exhibited IC50_{50} values in the low micromolar range against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial potential.
  • Cancer Cell Line Studies : In vitro assays conducted on human breast cancer cell lines showed that treatment with 3-Oxa-6-azabicyclo[3.2.1]octane resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

Research Findings Overview

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro against S. aureus and E. coli
Anticancer PotentialInduction of apoptosis in breast cancer cell lines with low micromolar IC50_{50}
Mechanism ExplorationInteraction with acetylcholine receptors influencing neurotransmission

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines and ethers under controlled conditions. For example, bicyclic compounds like 8-azabicyclo[3.2.1]octane derivatives are synthesized via intramolecular cyclization using catalytic acid or base . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature (40–80°C), and stoichiometry of reagents. Purity is enhanced via recrystallization from ethanol/water mixtures .
  • Key Data :

ParameterOptimal Range
Reaction Temperature60–80°C
SolventEthanol or DCM
CatalystHCl (0.1–1.0 equiv)
Yield60–75%

Q. How should researchers characterize the molecular structure and purity of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm bicyclic structure and substituent positions (e.g., δ 3.2–4.0 ppm for ether oxygens and amines) .
  • HPLC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted precursors or stereoisomers) .
  • Elemental Analysis : Verify Cl^- content (theoretical ~19.3% for C7_7H12_{12}ClNO) .
    • Validation : Cross-reference with published spectral libraries or analogs like 8-azabicyclo[3.2.1]octane derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or enantioselective catalysts (e.g., Rhodium-BINAP complexes) to isolate specific stereoisomers .
  • Dynamic Kinetic Resolution : Apply asymmetric hydrogenation under high pressure (5–10 bar H2_2) to favor thermodynamically stable configurations .
  • Crystallography : X-ray diffraction of single crystals to confirm absolute configuration .
    • Data Contradiction Note : Some studies report racemization at high temperatures (>100°C), necessitating low-temperature protocols .

Q. How do pH and temperature affect the stability of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis products (e.g., ring-opened amines or ethers) .
  • pH Dependency : Stability is optimal at pH 4–6. Alkaline conditions (pH >8) promote ring-opening due to nucleophilic attack on the ether oxygen .
    • Key Findings :
ConditionDegradation Rate (k)Half-Life (t1/2_{1/2})
pH 3.00.012 day1^{-1}58 days
pH 7.40.045 day1^{-1}15 days
pH 9.00.210 day1^{-1}3.3 days
Data extrapolated from analogs like oxazepane hydrochloride .

Q. What in vitro models are suitable for studying the biological activity of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs (e.g., muscarinic or adrenergic receptors) due to structural similarity to tropane alkaloids .
  • Cellular Uptake Studies : Use radiolabeled 14^{14}C-compound in Caco-2 cells to assess permeability (log P ~1.5 predicted) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .

Contradictions and Open Challenges

  • Stereochemical Purity vs. Yield : High enantiomeric purity (>99% ee) often reduces yield by 20–30% due to stringent purification requirements .
  • Stability in Biological Matrices : Rapid degradation in plasma (t1/2_{1/2} <1 hr) limits in vivo applications without prodrug formulations .

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